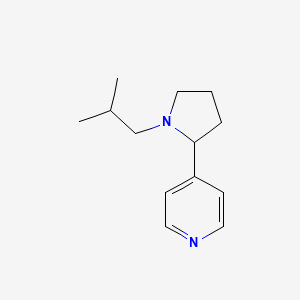
4-(1-Isobutylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Isobutylpyrrolidin-2-yl)pyridine is a versatile small molecule scaffold with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by a pyridine ring substituted with a pyrrolidine ring, which is further substituted with an isobutyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isobutylpyrrolidin-2-yl)pyridine typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve the use of Grignard reagents, which are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at elevated temperatures to afford substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isobutylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Pyridine N-oxides: Formed from oxidation reactions.
Dihydropyridines or Piperidines: Formed from reduction reactions.
Substituted Pyridines or Pyrrolidines: Formed from substitution reactions.
Scientific Research Applications
4-(1-Isobutylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity, which enhances its binding to target proteins . The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
4-(1-Isobutylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A pyrrolidine ring with a ketone group.
Pyrrolidine-2,5-diones: Pyrrolidine rings with two ketone groups.
Prolinol: A pyrrolidine ring with a hydroxyl group.
These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H20N2/c1-11(2)10-15-9-3-4-13(15)12-5-7-14-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
InChI Key |
AZFOIOPEINNATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


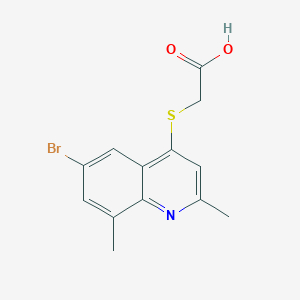
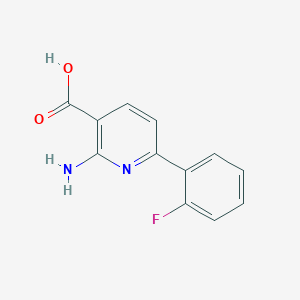

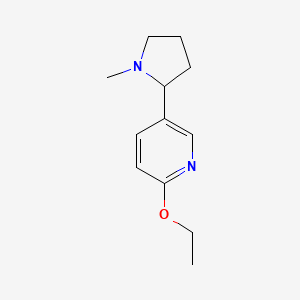
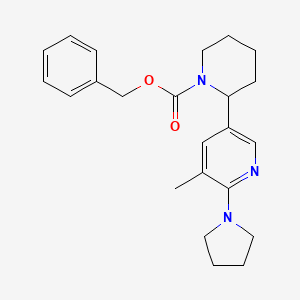
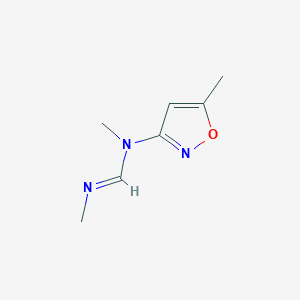

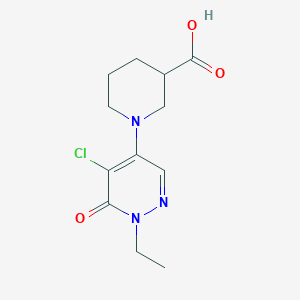
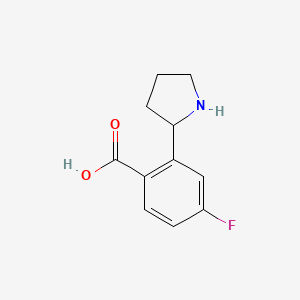
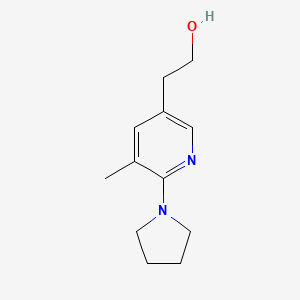

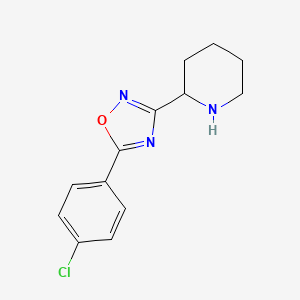
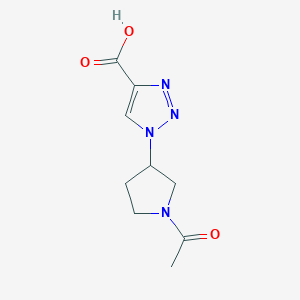
![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
